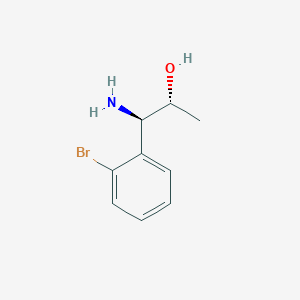
(1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 2-bromoacetophenone with a chiral catalyst such as (S)-BINAP-RuCl2 in the presence of a hydrogen source can yield the desired chiral alcohol . Another method involves the use of chiral auxiliaries to induce asymmetry during the reduction process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes utilize high-pressure hydrogenation reactors and chiral catalysts to achieve high yields and enantiomeric purity . The choice of catalyst and reaction conditions is crucial to ensure the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Corresponding ketone.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in the development of chiral catalysts .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical agents .
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2-iodophenyl)propan-2-OL
Uniqueness
The presence of the bromine atom in (1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in substitution reactions, making this compound more versatile for synthetic applications .
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1 |
InChI Key |
XPDUPQLMNKNIRL-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1Br)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1Br)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



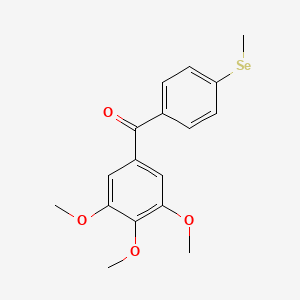
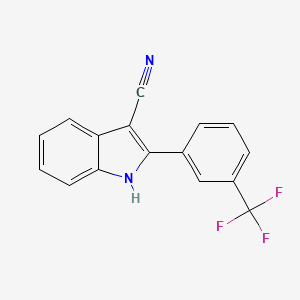
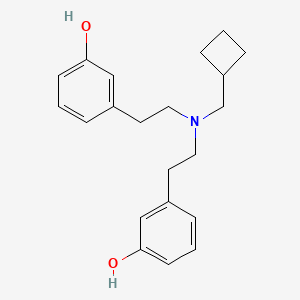
![6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran]](/img/structure/B13053315.png)
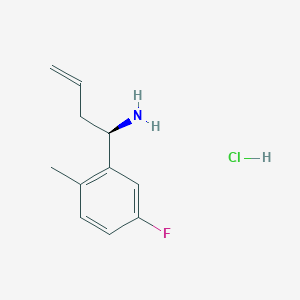
![6-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B13053330.png)
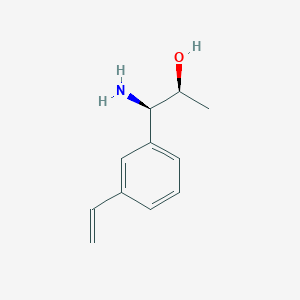

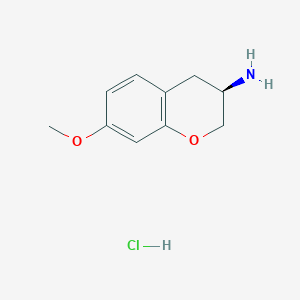
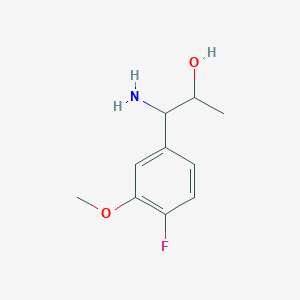

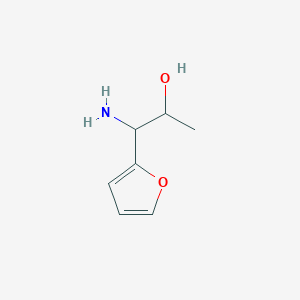
![4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13053361.png)
